molecular formula C12H11NO5 B12113213 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- CAS No. 901926-88-3

5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)-

Cat. No.: B12113213
CAS No.: 901926-88-3
M. Wt: 249.22 g/mol
InChI Key: OLPLNWQWQWVNEC-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- is a heterocyclic compound with the molecular formula C12H11NO5. It is characterized by the presence of an isoxazole ring substituted with a 3,4-dimethoxyphenyl group.

Preparation Methods

The synthesis of 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride.

    Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cyclization reaction. This is achieved by reacting 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. The oxime is then cyclized to form the isoxazole ring.

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-donating methoxy groups.

Scientific Research Applications

5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

901926-88-3

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-10(9)17-2)8-6-11(12(14)15)18-13-8/h3-6H,1-2H3,(H,14,15)

InChI Key

OLPLNWQWQWVNEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)OC

Origin of Product

United States

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